molecular formula C15H10ClFN4O3 B602086 N-(3-Cloro-4-fluorofenil)-7-metoxi-6-nitroquinazolin-4-amina CAS No. 179552-74-0

N-(3-Cloro-4-fluorofenil)-7-metoxi-6-nitroquinazolin-4-amina

Número de catálogo: B602086
Número CAS: 179552-74-0
Peso molecular: 348.72
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of targeted cancer therapies. Its structure features a quinazoline core substituted with chloro, fluoro, methoxy, and nitro groups, which contribute to its unique chemical properties and biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, have been identified as promising anticancer agents. They function primarily as protein kinase inhibitors, which are crucial in cancer cell signaling pathways. Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential for development into a therapeutic agent for cancer treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of certain bacteria and fungi. Future studies are suggested to explore the antibacterial properties of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine specifically, as preliminary data shows promise in this area .

Synthesis and Derivatives

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been achieved through various methods involving nucleophilic aromatic substitution reactions. The compound can serve as a precursor for synthesizing other biologically active derivatives, enhancing its applicability in drug development .

Synthesis Method Yield Characterization Techniques
Nucleophilic Aromatic Substitution99%1H NMR, 13C NMR, HRMS

In Vitro Studies

In vitro studies have demonstrated that N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exhibits notable antiproliferative effects on various cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell growth at low micromolar concentrations .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of quinazoline derivatives has provided insights into how modifications to the core structure can enhance biological activity. The presence of the methoxy and nitro groups in this compound is believed to play a crucial role in its anticancer efficacy and selectivity towards specific cancer types .

Mecanismo De Acción

Target of Action

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .

Mode of Action

Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .

Biochemical Pathways

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

It is known that gefitinib is metabolized in the liver

Result of Action

The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .

Action Environment

It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets

Análisis Bioquímico

Biochemical Properties

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth . Additionally, this compound has been shown to interact with other proteins involved in cell signaling, such as Akt and MAPK, further modulating cellular responses.

Cellular Effects

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting key signaling pathways that regulate cell survival and proliferation. Specifically, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits the phosphorylation of EGFR, leading to decreased activation of downstream effectors such as Akt and ERK . This results in the inhibition of cell cycle progression and the induction of programmed cell death. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of EGFR kinase activity leads to the suppression of cell proliferation and survival signals. Additionally, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been shown to inhibit other kinases, such as Akt and MAPK, further contributing to its anti-cancer effects. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell growth and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leads to rapid inhibition of EGFR signaling and induction of apoptosis in cancer cells. Long-term exposure, on the other hand, may result in adaptive responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens to maximize the therapeutic efficacy of this compound.

Dosage Effects in Animal Models

The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in animal models vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use, balancing efficacy with safety. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anti-tumor activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Halogenation: The chloro and fluoro substituents are introduced through halogenation reactions, typically using reagents like thionyl chloride and fluorine gas or other fluorinating agents.

Industrial Production Methods

Industrial production of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine often employs optimized versions of the above synthetic routes to ensure high yield and purity. These methods may include continuous flow reactions, advanced purification techniques, and the use of catalysts to enhance reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate, various amines.

Major Products

The major products formed from these reactions include various substituted quinazolines, depending on the specific reagents and conditions used.

Comparación Con Compuestos Similares

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer treatment.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

The uniqueness of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to these similar compounds .

Actividad Biológica

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, identified by its CAS number 179552-74-0, is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is C15H10ClFN4O3C_{15}H_{10}ClFN_{4}O_{3} with a molecular weight of 348.72 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in cancer therapy.

PropertyValue
CAS Number179552-74-0
Molecular FormulaC₁₅H₁₀ClFN₄O₃
Molecular Weight348.72 g/mol
Storage ConditionsDark place, inert atmosphere, room temperature

Quinazoline derivatives have been extensively studied for their role as inhibitors of various kinases involved in cancer progression. The presence of electron-withdrawing groups such as chlorine and fluorine on the aniline ring enhances the compound's ability to interact with the binding sites of target proteins, particularly the epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases (RTKs).

Key Mechanisms:

  • EGFR Inhibition : The compound exhibits potent inhibitory activity against EGFR, which is often overexpressed in various cancers. The IC50 values reported for similar quinazoline derivatives range from 1.35 to 20.72 nM, indicating strong efficacy in blocking this pathway .
  • Antiproliferative Activity : In vitro studies show that quinazoline derivatives can significantly reduce cell proliferation in cancer cell lines such as A431 (squamous carcinoma) and A549 (lung carcinoma) .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the quinazoline scaffold:

  • Chloro and Fluoro Substituents : The introduction of chloro and fluoro groups at the para position enhances binding affinity to EGFR.
  • Methoxy and Nitro Groups : These groups at the 7 and 6 positions, respectively, are crucial for maintaining biological activity .

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine showed significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to established drugs like gefitinib .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that compounds with similar structures could inhibit tumor growth in xenograft models, suggesting potential for clinical application .
  • Comparative Analysis : A comparative study showed that derivatives with similar substituents exhibited varying degrees of activity against different types of cancer cells, emphasizing the importance of chemical modifications in enhancing therapeutic efficacy .

Propiedades

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKKVCWODTGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine was suspended in 100 ml methanol and 2 ml 50% NaOH in water was added and the mixture was heated at 70° C. for 2 hours. The mixture was then poured into water and stirred vigorously for 30 minutes, then filtered and washed with water and dried under vacuum at 60° C. overnight to give 7.2 g of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.